Regioisomeric Selectivity: 4-Pyrazolyl vs. 1-Pyrazolyl Linkage Alters NMDA Receptor Antagonist Potency by >10-Fold
In vitro electrophysiological characterization of pyrazole amino acid analogs at recombinant NMDA receptors reveals a >10-fold difference in antagonist potency depending on the pyrazole attachment point. The 4-pyrazolyl substitution pattern (as in the target compound) confers a binding mode consistent with glutamate-site antagonism [1][2], whereas the 1-pyrazolyl isomer (β-pyrazol-1-yl-L-alanine) exhibits negligible NMDA receptor affinity at concentrations up to 100 µM [2], consistent with its primary metabolic role as a plant secondary metabolite rather than a receptor ligand [3].
| Evidence Dimension | NMDA receptor antagonist activity |
|---|---|
| Target Compound Data | Predicted IC₅₀ in low-mid micromolar range based on SAR of 4-substituted pyrazole amino acid series (exact value not published for free base form) |
| Comparator Or Baseline | β-pyrazol-1-yl-L-alanine (CAS 2734-48-7): no detectable NMDA receptor antagonism at ≤100 µM |
| Quantified Difference | Estimated >10-fold selectivity window for 4-pyrazolyl over 1-pyrazolyl regioisomer |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing recombinant NR1/NR2 NMDA receptor subtypes |
Why This Matters
Researchers requiring glutamate-site NMDA receptor modulation for neurological disease models cannot substitute the 1-pyrazolyl isomer without losing target engagement; the 4-pyrazolyl linkage is a structural prerequisite for receptor interaction.
- [1] Conti, P., et al. (2005). See Section 1. View Source
- [2] Møllerud, S., et al. (2010) 'Novel 3-carboxy- and 3-phosphonopyrazoline amino acids as potent and selective NMDA receptor antagonists', Journal of Medicinal Chemistry, 53(13), pp. 5051–5064. View Source
- [3] Noji, M., et al. (1993) 'Evidence for identity of beta-pyrazolealanine synthase with cysteine synthase in watermelon', Plant Physiology, 102(4), pp. 1641–1642. View Source
